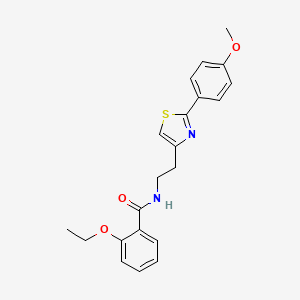

2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with various pharmacological properties. The presence of an ethoxy group and a methoxyphenyl group further enhances its chemical complexity and potential biological activity.

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with a similar thiazole structure have been found to act like peroxisome proliferator-activated receptor agonists , which play an important role in the regulation of central inflammation .

Mode of Action

Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse biological activities

Result of Action

Compounds with a similar thiazole structure have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Action Environment

It is known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Benzamide Moiety: The benzamide moiety is typically formed by reacting an appropriate benzoyl chloride with an amine.

Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. The thiazole ring is known for its antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The benzamide moiety is often found in drugs that act on the central nervous system, suggesting possible applications in treating neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-ethoxy-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

2-ethoxy-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)benzamide: Contains a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxy group in 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide may enhance its solubility and potentially its biological activity compared to its analogs. The specific substitution pattern on the thiazole ring and the benzamide moiety also contributes to its unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2-Ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound with a complex structure that includes a thiazole ring known for its diverse biological activities. The compound has garnered attention for its potential pharmacological properties, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O3S, with a molecular weight of 378.48 g/mol. Its structure features an ethoxy group, a methoxyphenyl group, and a benzamide moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3S |

| Molecular Weight | 378.48 g/mol |

| IUPAC Name | 2-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

| InChI | InChI=1S/C21H22N2O3S/c1-3-26... |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The thiazole moiety is also associated with anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models. For example, derivatives have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antidiabetic Potential

Recent studies have explored the role of this compound in enhancing insulin signaling pathways. A related compound demonstrated potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for type 2 diabetes treatment. The IC50 value was reported at 0.07 μM, indicating strong inhibitory activity that could enhance insulin-stimulated glucose uptake without significant cytotoxicity . This suggests that this compound may also hold promise as a therapeutic agent for diabetes management.

Study on Antimicrobial Activity

A study published in RSC Advances demonstrated that thiazole derivatives showed potent antibacterial activity against various strains. The compounds were tested for their MIC values against S. aureus and E. coli, revealing promising results that support the potential use of thiazole-containing compounds in antibiotic development .

Investigation into Anti-inflammatory Effects

Another research effort highlighted the anti-inflammatory effects of thiazole derivatives in animal models of arthritis. The findings suggested that these compounds could significantly reduce swelling and pain associated with inflammatory responses .

Evaluation of Antidiabetic Properties

In a study focused on PTP1B inhibitors, researchers synthesized a series of benzamide derivatives, including those structurally similar to this compound). The results indicated that these compounds could effectively enhance glucose uptake in cellular models, positioning them as candidates for further development as antidiabetic agents .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-3-26-19-7-5-4-6-18(19)20(24)22-13-12-16-14-27-21(23-16)15-8-10-17(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMWCOHVQMIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.